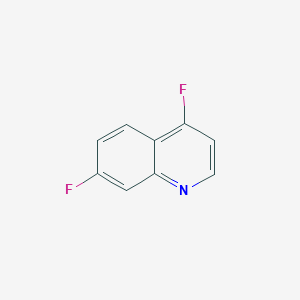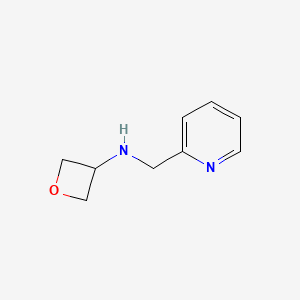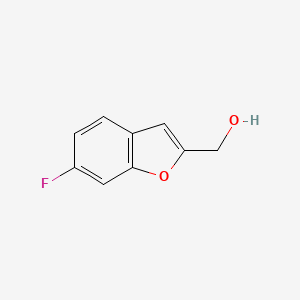![molecular formula C8H13N3O B11916870 2-(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)ethanol](/img/structure/B11916870.png)
2-(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)ethanol is a heterocyclic compound that features a pyrazolo[4,3-c]pyridine core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique chemical properties. The presence of both pyrazole and pyridine rings in its structure makes it a versatile scaffold for the development of various bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)ethanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde as a starting material. This compound undergoes an iodine-mediated electrophilic cyclization to form intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles. Subsequent reactions, such as Suzuki cross-couplings with various boronic acids and alkylation reactions, lead to the formation of the desired pyrazolo[4,3-c]pyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification processes are streamlined to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
2-(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydrogen atoms on the pyrazole or pyridine rings can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the pyrazole or pyridine rings.
科学的研究の応用
2-(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)ethanol has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including antiproliferative and anticancer compounds.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Chemical Biology: It is employed in the design of probes and sensors for detecting specific biological molecules or conditions.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of various industrial chemicals and materials.
作用機序
The mechanism of action of 2-(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)ethanol involves its interaction with specific molecular targets. For instance, certain derivatives of this compound have been shown to induce poly(ADP-ribose) polymerase 1 (PARP-1) cleavage, activate caspase 9, and induce fragmentation of microtubule-associated protein 1-light chain 3 (LC3). These actions lead to the induction of cell death and antiproliferative effects .
類似化合物との比較
Similar Compounds
- 2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridine
- 7-Iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine
- 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol
Uniqueness
2-(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)ethanol is unique due to its specific structural features, including the presence of a hydroxyl group and the tetrahydro configuration of the pyrazolo[4,3-c]pyridine ring. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
特性
分子式 |
C8H13N3O |
|---|---|
分子量 |
167.21 g/mol |
IUPAC名 |
2-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-2-yl)ethanol |
InChI |
InChI=1S/C8H13N3O/c12-4-3-11-6-7-5-9-2-1-8(7)10-11/h6,9,12H,1-5H2 |
InChIキー |
QRXJMOHGAWWSAD-UHFFFAOYSA-N |
正規SMILES |
C1CNCC2=CN(N=C21)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4'-Fluorospiro[cyclopropane-1,3'-indoline]](/img/structure/B11916790.png)
![4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6(7H)-one](/img/structure/B11916793.png)

![2-Thioxo-2,3-dihydrofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B11916802.png)
![3-Methylene-1,4-dioxaspiro[4.5]decan-2-one](/img/structure/B11916803.png)

![2-Amino-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione](/img/structure/B11916830.png)




![2-Azaspiro[4.4]nonane-1-carboxylic acid](/img/structure/B11916856.png)


